molecular formula C13H16FNO5PS+ B11934014 Lesogaberan napadisylate

Lesogaberan napadisylate

Cat. No.: B11934014
M. Wt: 348.31 g/mol
InChI Key: QERQFECXORQRHA-ZYRQIYSTSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lesogaberan napadisylate (AZD3355) is a potent, peripherally restricted γ-aminobutyric acid B (GABAB) receptor agonist with high selectivity and affinity (Ki = 5.1 nM for rat GABAB receptors; EC50 = 8.6 nM for human recombinant receptors) . Originally developed for gastroesophageal reflux disease (GERD), it inhibits transient lower esophageal sphincter relaxations (TLESRs), a primary mechanism of reflux .

Preparation Methods

The synthesis of Lesogaberan napadisylate involves multiple steps, starting from the appropriate fluorinated precursors. The synthetic route typically includes the introduction of the fluorine atom, followed by the formation of the phosphinic acid moiety. The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods focus on optimizing these steps to scale up the synthesis while maintaining the quality of the final product .

Chemical Reactions Analysis

Lesogaberan napadisylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of the phosphinic acid moiety.

    Reduction: Reduction reactions can be used to modify the fluorinated carbon center.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

Gastroesophageal Reflux Disease (GERD)

Lesogaberan napadisylate has been extensively studied for its efficacy in treating GERD, particularly in patients who do not respond adequately to proton pump inhibitors (PPIs). Key findings from clinical trials include:

  • Efficacy : In a phase IIb study involving 661 patients, lesogaberan significantly improved GERD symptoms when administered at doses of 240 mg twice daily compared to placebo, with a response rate of 26.2% versus 17.9% for placebo .
  • Mechanistic Insights : Another study reported that lesogaberan reduced the number of TLESRs by approximately 25% and increased LES pressure by 28%, indicating its potential to enhance esophageal motility and reduce reflux events .

Chronic Cough Related to GERD

Recent studies have investigated lesogaberan's role in managing chronic cough associated with GERD. A randomized crossover trial demonstrated that while lesogaberan did not significantly reduce cough frequency, it improved cough responses to capsaicin and reduced cough bouts compared to placebo . This suggests a potential therapeutic role in addressing cough hypersensitivity linked to esophageal conditions.

Comparative Analysis with Other Treatments

This compound's unique profile can be contrasted with other GABAergic treatments:

Compound NameMechanism of ActionPrimary UseUnique Features
BaclofenGABA B receptor agonistMuscle spasticityCentral nervous system side effects; less selective
R-baclofenGABA B receptor agonistMuscle spasticityMore potent than baclofen; similar side effects
GabapentinCalcium channel blockerNeuropathic painDoes not act on GABA receptors directly
PregabalinCalcium channel blockerNeuropathic painSimilar to gabapentin but with different pharmacokinetics
TizanidineAlpha-2 adrenergic agonistMuscle spasticityDifferent mechanism; less effective for GERD

Lesogaberan's targeted action on GABA B receptors specifically for GERD treatment while minimizing central nervous system side effects distinguishes it from these alternatives .

Safety Profile

In clinical trials, lesogaberan was generally well tolerated. The most common adverse events included headache and transient paresthesia. Importantly, there were no significant central nervous system side effects reported, reinforcing its safety profile compared to traditional GABA B agonists .

Mechanism of Action

Lesogaberan napadisylate exerts its effects by selectively binding to GABA B receptors. This binding inhibits transient lower esophageal sphincter relaxation, thereby reducing the occurrence of GERD symptoms. The compound’s peripheral mode of action ensures that it does not cross the blood-brain barrier, minimizing central nervous system side effects. The molecular targets involved include the GABA B receptors, which play a crucial role in regulating esophageal sphincter function .

Comparison with Similar Compounds

Pharmacokinetics :

  • Rapid absorption (tmax = 1.7–2.6 h), high oral bioavailability, and renal excretion (84% as parent compound/metabolites) .
  • Terminal half-life: 11–13 hours, supporting twice-daily dosing .

Comparison with Similar GABAB Receptor Agonists

Baclofen

  • Receptor Affinity: Non-selective GABAB agonist with similar potency (EC50 ~0.1–1 μM) but lower selectivity than lesogaberan .
  • CNS Effects : Crosses the blood-brain barrier, causing sedation, dizziness, and respiratory depression .
  • Clinical Limitations : Poor adherence due to side effects; unsuitable for chronic use .

Arbaclofen

  • Profile : R-enantiomer of baclofen with similar GABAB affinity but reduced CNS penetration .
  • Efficacy : Modest reduction in GERD symptoms, but therapeutic gain was insufficient in phase III trials .
  • Outcome : Development halted due to marginal efficacy and competition from safer alternatives .

3-Aminopropylphosphinic Acid (3-APPiA)

  • Peripheral Restriction : Like lesogaberan, 3-APPiA is excluded from the CNS via GABA transporters, minimizing sedation .
  • Antitussive Effects : Inhibits cough in guinea pigs comparably to lesogaberan but lacks clinical data .

Comparative Data Table

Parameter Lesogaberan Napadisylate Baclofen Arbaclofen 3-APPiA
GABAB Affinity (Ki) 5.1 nM (rat) ~100–200 nM ~100–200 nM ~10–50 nM
CNS Penetration Limited (peripherally restricted) High Moderate Limited
GERD Efficacy Dose-dependent TLESR reduction; marginal clinical benefit Effective but poorly tolerated Modest; halted N/A
Antitussive Effect Significant (no sedation) Sedative N/A Significant
Half-Life 11–13 hours 3–4 hours 3–4 hours Not reported
Safety Elevated liver enzymes (rare) CNS side effects Well-tolerated No sedation

Key Research Findings

GERD and Reflux Inhibition

  • Lesogaberan (240 mg) reduced acid reflux episodes by 72.1% vs. placebo (p < 0.05) . However, phase IIb trials showed only a 16% vs. 8% responder rate over placebo (p = 0.026), deemed insufficient for approval .
  • Baclofen’s efficacy in GERD is comparable (~40–60% TLESR reduction) but offset by side effects .

Diabetes and β-Cell Proliferation

  • Lesogaberan increased β-cell replication by 2.5-fold in vitro and reduced apoptosis in transplanted islets by 50% .

Chronic Cough

  • Lesogaberan reduced cough bouts by 31% vs. placebo in guinea pigs (p = 0.04) .

Biological Activity

Lesogaberan napadisylate, also known as AZD-3355, is a selective agonist of gamma-aminobutyric acid type B (GABA B) receptors. Developed by AstraZeneca, it is primarily aimed at treating gastroesophageal reflux disease (GERD) by inhibiting transient lower esophageal sphincter relaxations (TLESRs). This article reviews the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and potential applications beyond GERD.

This compound functions as a potent GABA B receptor agonist, with an effective concentration (EC50) of approximately 8.6 nM for human recombinant GABA B receptors . Its primary action involves:

  • Inhibition of TLESRs : By selectively binding to GABA B receptors, lesogaberan reduces the frequency of TLESRs, which are a significant contributor to GERD symptoms.
  • Increase in Lower Esophageal Sphincter (LES) Pressure : Lesogaberan enhances LES pressure, thereby reducing acid reflux episodes .

This peripheral mechanism allows lesogaberan to avoid crossing the blood-brain barrier, minimizing central nervous system side effects that are often associated with other GABAergic agents like baclofen.

Clinical Efficacy

Several clinical studies have evaluated the efficacy and safety of lesogaberan in patients with GERD. Key findings from these studies are summarized below:

Study Dosage Duration Efficacy Results Adverse Events
Phase IIb Study 60, 120, 180, 240 mg BID4 weeksResponse rates: 20.9% (60 mg), 25.6% (120 mg), 23.5% (180 mg), 26.2% (240 mg) vs. 17.9% (placebo)Mild headaches and elevated liver enzymes
Crossover Study 0.8 mg/kg single doseSingle sessionReduced TLESRs by 36%, increased LES pressure by 39% compared to placeboTransient paresthesia
Add-on Therapy Study 65 mg BIDShort-termReduced reflux events by ~35%, increased LES pressure by ~28% compared to placeboHeadaches and transient paresthesia

Case Studies and Observational Findings

  • Phase IIb Randomized Trial : In a multi-center trial involving 661 patients with GERD symptoms partially responsive to proton pump inhibitors (PPIs), lesogaberan demonstrated marginal superiority over placebo in symptom relief but was well tolerated overall. The highest dose (240 mg) yielded statistically significant results compared to placebo .
  • Manometric Studies : A study involving healthy volunteers showed that lesogaberan significantly reduced TLESRs and increased LES pressure postprandially, supporting its potential as a therapeutic agent for managing GERD .
  • Exploratory Applications : Recent investigations have suggested that lesogaberan may have potential benefits in other conditions such as non-alcoholic steatohepatitis (NASH), where it was shown to improve histological outcomes in preclinical models .

Safety Profile

This compound has been generally well tolerated in clinical trials. Common adverse events reported include:

  • Headaches
  • Transient elevations in liver enzymes
  • Paresthesia

These side effects were typically mild and resolved upon discontinuation or adjustment of dosage.

Q & A

Basic Research Questions

Q. What experimental approaches are used to validate the selectivity of lesogaberan napadisylate for GABAB receptors over GABAA receptors?

Methodological Answer:

  • Competitive binding assays using radiolabeled ligands (e.g., [³H]GABA) in rat brain membranes are critical. This compound exhibits a Ki of 5.1 nM for GABAB receptors and 1.4 µM for GABAA receptors, confirming selectivity .
  • Recombinant receptor systems (e.g., human GABAB receptors expressed in HEK293 cells) measure EC₅₀ values (8.6 nM for GABAB) to exclude off-target effects on GABAA or other neurotransmitter receptors .

Q. How are in vivo models designed to assess this compound's inhibition of transient lower esophageal sphincter relaxations (TLESRs)?

Methodological Answer:

  • Postprandial high-resolution impedance manometry (PP-HRIM) in humans or animal models quantifies TLESR frequency and acid reflux events. This compound reduces TLESRs by 30–50% in dose-dependent studies .
  • Pharmacodynamic studies in dogs or primates measure esophageal pressure changes and gastric distension-induced reflexes to validate peripheral action .

Q. What pharmacokinetic parameters are prioritized in bridging preclinical and clinical studies for this compound?

Methodological Answer:

  • Dose linearity and bioavailability are assessed using LC-MS/MS in plasma and tissue samples. Phase II trials used 65 mg twice daily, balancing efficacy and tolerability .
  • Metabolite profiling identifies active derivatives (e.g., napadisylate salt stability) to ensure consistent receptor engagement across species .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy outcomes in this compound clinical trials (e.g., 16% vs. 8% responder rates)?

Methodological Answer:

  • Subgroup stratification by reflux phenotype (e.g., functional heartburn vs. true acid hypersensitivity) using PP-HRIM or pH-impedance monitoring reduces heterogeneity .
  • Bayesian adaptive trial designs optimize dose-response curves and minimize variability in TLESR suppression metrics .

Q. What molecular mechanisms underlie this compound's peripheral vs. central GABAB receptor activation?

Methodological Answer:

  • Blood-brain barrier (BBB) permeability assays (e.g., in situ perfusion models) confirm limited CNS penetration due to its hydrophilic napadisylate salt formulation .
  • Electrophysiological studies in vagal afferent neurons quantify receptor desensitization rates after prolonged exposure .

Q. How can combinatorial therapies (e.g., lesogaberan + PPIs) be mechanistically evaluated for synergistic effects in refractory GERD?

Methodological Answer:

  • Factorial design trials test additive vs. synergistic effects on reflux episodes. For example, lesogaberan + omeprazole reduced weak-acid reflux events by 40% vs. monotherapy .
  • Computational modeling predicts optimal dosing intervals to align lesogaberan's TLESR inhibition with PPI-mediated acid suppression .

Q. What biomarkers best predict this compound's therapeutic response in heterogeneous GERD populations?

Methodological Answer:

  • TLESR frequency and esophageal mucosal impedance are primary endpoints. Non-responders often exhibit supragastric belching or functional dyspepsia, requiring multimodal phenotyping .
  • Proteomic profiling of esophageal biopsies identifies inflammatory markers (e.g., IL-6, TGF-β) correlating with treatment resistance .

Q. How does this compound's efficacy compare across species (e.g., rodents vs. humans) in GABAB receptor signaling?

Methodological Answer:

  • Cross-species receptor binding assays reveal higher GABAB affinity in rats (Ki = 5.1 nM) vs. humans (EC₅₀ = 8.6 nM), necessitating transgenic models expressing human receptors .
  • Telemetry studies in conscious animals measure gastric compliance and LES pressure dynamics to validate translational relevance .

Q. What experimental strategies mitigate this compound's receptor desensitization in chronic dosing studies?

Methodological Answer:

  • Intermittent dosing regimens (e.g., 4-day drug holidays) restore GABAB responsiveness in canine models .
  • Biased agonism screens identify analogs that preferentially activate G protein-coupled pathways over β-arrestin recruitment, reducing desensitization .

Q. How are surrogate endpoints (e.g., TLESR reduction) validated as predictors of clinical efficacy in phase II trials?

Methodological Answer:

  • Causal inference analysis links TLESR suppression to symptom improvement (e.g., Δ in GERD-HRQL scores). A ≥30% TLESR reduction correlates with 1.5-fold higher responder rates .
  • Placebo-adjusted modeling accounts for regression to the mean in open-label extension studies .

Properties

Molecular Formula

C13H16FNO5PS+

Molecular Weight

348.31 g/mol

IUPAC Name

[(2R)-3-amino-2-fluoropropyl]-hydroxy-oxophosphanium;naphthalene-2-sulfonic acid

InChI

InChI=1S/C10H8O3S.C3H7FNO2P/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;4-3(1-5)2-8(6)7/h1-7H,(H,11,12,13);3H,1-2,5H2/p+1/t;3-/m.1/s1

InChI Key

QERQFECXORQRHA-ZYRQIYSTSA-O

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C([C@H](C[P+](=O)O)F)N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C(C(C[P+](=O)O)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.